molecular formula C17H16Br3N3O2 B11118584 2-[(4-bromophenyl)amino]-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide

2-[(4-bromophenyl)amino]-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide

Cat. No.: B11118584
M. Wt: 534.0 g/mol
InChI Key: OCVMLZZIOKMTLS-ZVBGSRNCSA-N
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Description

2-[(4-bromophenyl)amino]-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide is a complex organic compound characterized by the presence of multiple bromine atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)amino]-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 3,5-dibromo-4-hydroxybenzaldehyde under specific conditions to form the desired hydrazide. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)amino]-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-[(4-bromophenyl)amino]-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)amino]-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-bromophenyl)amino]-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide is unique due to its specific combination of bromine atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H16Br3N3O2

Molecular Weight

534.0 g/mol

IUPAC Name

2-(4-bromoanilino)-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]butanamide

InChI

InChI=1S/C17H16Br3N3O2/c1-2-15(22-12-5-3-11(18)4-6-12)17(25)23-21-9-10-7-13(19)16(24)14(20)8-10/h3-9,15,22,24H,2H2,1H3,(H,23,25)/b21-9+

InChI Key

OCVMLZZIOKMTLS-ZVBGSRNCSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC(=C(C(=C1)Br)O)Br)NC2=CC=C(C=C2)Br

Canonical SMILES

CCC(C(=O)NN=CC1=CC(=C(C(=C1)Br)O)Br)NC2=CC=C(C=C2)Br

Origin of Product

United States

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